A novel Prins cascade cyclization process has been reported for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives []. This method involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in the presence of an acid catalyst. This reaction proceeds through a tandem Prins cyclization/pinacol rearrangement sequence, efficiently constructing the spirocyclic framework.
A multi-step synthesis of N-Methyl-9-azaspiro[5.5]undecane-3-one has been described []. This approach involves the following key steps:
Another approach utilizes carbohydrate starting materials to construct the 1-azaspiro[5.5]undecane ring system []. This strategy involves a series of transformations, including condensation reactions, desilylation, and rearrangements, ultimately leading to the desired spirocyclic structure.
The conformational analysis of these compounds has revealed the presence of four possible conformations, denoted as A, B, C, and D, depending on the substituents on the dioxane ring []. The relative populations of these conformations are influenced by the steric and electronic properties of the substituents.
These compounds have shown potential as neuroleptic agents []. Butyrophenone derivatives containing the 1,3-dioxa-9-azaspiro[5.5]undecane moiety exhibited neuroleptic activity comparable to haloperidol, a well-known antipsychotic drug.
An azo-spiro mixed ionic liquid electrolyte incorporating 2-oxo-3,9-dioxa-6-azonia-spiro[5.5]undecane bis(trifluoromethanesulfonyl)imide has been investigated for lithium metal–LiFePO4 batteries []. This electrolyte system showed promise in enhancing battery cycle life by suppressing lithium dendrite growth, a major challenge in lithium metal batteries.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: